1-(2-Chlorophenyl)piperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTPHQOFZKEEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629667 | |
| Record name | 1-(2-Chlorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115012-47-0 | |
| Record name | 1-(2-Chlorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Derivatization and Transformation Studies of 1 2 Chlorophenyl Piperidin 4 One and Piperidin 4 One Derivatives
Functional Group Modifications on the Piperidin-4-one Core
The inherent reactivity of the piperidin-4-one core, particularly the ketone at the C-4 position and the secondary amine (in the parent piperidin-4-one), provides fertile ground for a variety of functional group interconversions.
The carbonyl group of piperidin-4-one and its N-substituted derivatives readily undergoes condensation reactions with amine-based nucleophiles. A common transformation is the reaction with hydroxylamine (B1172632) to form oximes, and with thiosemicarbazide (B42300) to yield thiosemicarbazones. These reactions are significant as the resulting derivatives often exhibit a broad spectrum of biological activities.
For instance, the synthesis of 1,2,4-triazolidin-3-thiones can be achieved from ketone thiosemicarbazones through oxidative cyclization. tandfonline.com This process typically involves the initial formation of the thiosemicarbazone from a piperidin-4-one derivative, which is then cyclized using reagents like m-chloroperbenzoic acid (m-CPBA). tandfonline.com A proposed free-radical mechanism, initiated by m-CPBA, drives the intramolecular cyclization to form the spiro-1,2,4-triazolidin-3-thione ring system. tandfonline.com This strategy highlights how the simple modification of the ketone group can serve as a gateway to more complex heterocyclic structures.
Table 1: Synthesis of Piperidinyl Spiro-1,2,4-triazolidin-3-thiones
| Reactants | Catalyst/Reagent | Conditions | Product Type | Ref |
|---|---|---|---|---|
| Piperidin-4-one, Thiosemicarbazide | NaHSO₄·SiO₂ | Microwave, Solvent-free | Piperidinyl spiro-1,2,4-triazolidin-3-thione | tandfonline.com |
Alkylation and acylation reactions are fundamental strategies for modifying the piperidin-4-one scaffold. The nitrogen atom of the piperidine (B6355638) ring is a common site for alkylation, introducing a variety of substituents that can significantly influence the molecule's properties. For example, N-aryl-N-(4-piperidinyl)arylacetamides are synthesized by acylating the corresponding piperidine derivatives with an arylacetyl halide. google.com This transformation is crucial for creating compounds with potential therapeutic applications. google.com
Similarly, the nitrogen can be alkylated using various alkyl halides or other electrophiles. google.comnih.gov For instance, the synthesis of bepotastine, an antihistamine, involves the alkylation of the piperidine nitrogen in an (S)-2-[(4-chlorophenyl)(piperidine-4-oxyl)methyl]pyridine intermediate with ethyl 4-bromobutyrate in the presence of anhydrous potassium carbonate. patsnap.com
Reductive alkylation provides another route to N-substituted piperidones. A one-pot synthesis of fentanyl, for example, involves the reaction of 4-piperidone (B1582916) with phenethyl bromide. sciencemadness.org While direct alkylation is common, other studies have shown that reductive amination using an aldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) can also be effective. sciencemadness.org
Carbon centers, particularly those alpha to the carbonyl group, can also be targets for alkylation, although this is less common than N-alkylation. More frequently, the carbonyl group itself is the focus of transformations that build out the carbon skeleton.
Annulation and Ring-Fusion Strategies Incorporating the Piperidin-4-one Moiety
The piperidin-4-one moiety is an excellent building block for constructing fused heterocyclic systems. Annulation strategies, where a new ring is built onto the existing piperidine core, lead to complex polycyclic structures with diverse chemical and biological profiles.
Pyrazolones: The ketone functionality of piperidin-4-ones can be exploited to construct fused pyrazole (B372694) rings. While direct fusion onto the 1-(2-Chlorophenyl)piperidin-4-one is not explicitly detailed in the provided results, related strategies with other cyclic ketones are well-established. For example, pyrazolone (B3327878) derivatives can be synthesized and subsequently undergo cycloaddition reactions to form more complex systems like pyranopyrazoles. nih.gov
Benzimidazoles: The synthesis of piperidine-substituted benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with a piperidine-containing carboxylic acid or its derivative. organic-chemistry.orgyoutube.comyoutube.com For example, 2-[1-((4-(1,1-dimethylethyl)phenyl)methyl)piperidine-4-yl]-1H-benzimidazole can be prepared and subsequently N-alkylated on the benzimidazole (B57391) ring using reagents like 2-chloroethyl-ethyl ether in the presence of potassium carbonate. google.com This demonstrates a modular approach where the piperidine and benzimidazole moieties are first linked and then further functionalized.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from piperidone-derived precursors. rdd.edu.iqjchemrev.com A common method involves the conversion of a piperidone-carboxylate ester to its corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. rdd.edu.iq This hydrazide is then reacted with an aromatic aldehyde to form a hydrazone, which can be cyclized to the 1,3,4-oxadiazole (B1194373) ring through oxidative methods, for example, using lead dioxide in acetic acid. rdd.edu.iq Similarly, 1,2,4-oxadiazoles can be formed through the cyclization of amidoximes with carboxylic acid derivatives. nih.govresearchgate.net These synthetic routes showcase the versatility of the piperidone core in accessing a range of important five-membered heterocyclic rings.
Table 2: Synthesis of Fused Heterocycles from Piperidone Derivatives
| Starting Material | Reagents | Product | Ref |
|---|---|---|---|
| Ethyl-2-piperidone-3-carboxylate | 1. Hydrazine hydrate2. Aromatic aldehyde3. Lead dioxide | 1,3,4-Oxadiazole derivative | rdd.edu.iq |
| o-Phenylenediamine | Piperidine-4-carboxylic acid derivative | Piperidinyl-benzimidazole | google.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Chlorophenyl Piperidin 4 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 1-(2-Chlorophenyl)piperidin-4-one can be assembled.
The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons in the molecule. The aromatic protons on the 2-chlorophenyl ring typically appear as a complex multiplet in the downfield region, a result of their distinct chemical shifts and spin-spin coupling interactions. The protons on the piperidin-4-one ring exhibit characteristic signals, with their chemical shifts and multiplicities reflecting their positions relative to the nitrogen atom and the carbonyl group.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the piperidone ring is readily identified by its characteristic downfield chemical shift. The carbon atoms of the 2-chlorophenyl ring show distinct signals, with the carbon atom bonded to the chlorine atom exhibiting a specific chemical shift due to the halogen's inductive effect. The aliphatic carbons of the piperidone ring also have well-defined resonances.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Piperidine (B6355638) and Phenyl Rings
| Nucleus | Chemical Shift (δ) in ppm | Typical Structural Assignment |
|---|---|---|
| ¹H | ~7.0 - 7.5 | Aromatic protons (chlorophenyl ring) |
| ¹H | ~3.0 - 3.8 | Protons adjacent to nitrogen (piperidine ring) |
| ¹H | ~2.5 - 2.8 | Protons adjacent to carbonyl (piperidine ring) |
| ¹³C | ~205 - 210 | Carbonyl carbon (C=O) |
| ¹³C | ~145 - 150 | Aromatic carbon attached to nitrogen |
| ¹³C | ~125 - 135 | Aromatic carbons (chlorophenyl ring) |
| ¹³C | ~50 - 55 | Carbons adjacent to nitrogen (piperidine ring) |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
To definitively assign the ¹H and ¹³C NMR signals and to probe the three-dimensional structure of this compound, a variety of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. princeton.eduresearchgate.net It is instrumental in tracing the connectivity of protons within the piperidone ring and the aromatic system, confirming the arrangement of adjacent protons. princeton.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). princeton.eduresearchgate.net This technique is invaluable for linking the 2-chlorophenyl substituent to the piperidin-4-one core by showing correlations between the aromatic protons and the carbons of the piperidone ring, and vice versa. princeton.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close in space, even if they are not directly bonded. princeton.eduharvard.edu This provides critical information about the conformation and stereochemistry of the molecule. For instance, it can help determine the preferred orientation of the 2-chlorophenyl ring relative to the piperidone ring. princeton.eduharvard.edu
Together, these 2D NMR techniques provide a powerful toolkit for the complete and unambiguous structural elucidation of this compound. youtube.combas.bg
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers a rapid and non-destructive means to identify functional groups and gain insights into the conformational properties of molecules. americanpharmaceuticalreview.com
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent of these is the strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically observed in the region of 1710-1730 cm⁻¹. Other significant absorptions include those for the aromatic C-H stretching, C=C stretching of the phenyl ring, and the C-N stretching of the tertiary amine in the piperidine ring. The C-Cl stretching vibration of the chlorophenyl group also gives rise to a characteristic band in the fingerprint region.
Table 2: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 | 2-Chlorophenyl Ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Piperidin-4-one Ring |
| C=O Stretch (Ketone) | 1710 - 1730 | Piperidin-4-one Ring |
| C=C Stretch (Aromatic) | 1450 - 1600 | 2-Chlorophenyl Ring |
| C-N Stretch (Tertiary Amine) | 1100 - 1250 | Piperidin-4-one Ring |
Note: The exact wavenumbers can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.
Raman spectroscopy provides complementary information to FT-IR. americanpharmaceuticalreview.com While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com For this compound, the Raman spectrum would also show characteristic peaks for the C=O, C-N, and aromatic ring vibrations. In some cases, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational profile of the molecule.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. libretexts.org
For this compound, the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The presence of a chlorine atom is typically indicated by an isotopic peak at M+2, with an intensity approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope. miamioh.edu
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the piperidone ring and the loss of small neutral molecules. Alpha-cleavage adjacent to the nitrogen atom or the carbonyl group are common fragmentation routes for such heterocyclic systems. libretexts.org The fragmentation of the 2-chlorophenyl group can also occur, leading to characteristic fragment ions. Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule. libretexts.orglibretexts.org
Table 3: Predicted Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(4-Chlorophenyl) piperazine |
| 2-bromo-2'H,5'H- spiro[fluorene-9,4'-imidazolidine]-2',5'-dione |
| 2-methylbutane |
| 3-Pentanol |
| 3-Phenyl-2-propenal |
| 4-(4-chlorophenyl)-3-cyano-5-ethoxcarbonyl-6-phenylpyridine-2(1H)-thione |
| Codeine |
| Ethanone, 1-(4-chlorophenyl)- |
| Ethyl acetate (B1210297) |
| Ethyl methyl ether |
| Hexane |
| Naphthalene |
| Pentan-3-one |
| Pentane |
| Piperidine |
LC-MS Applications in Reaction Monitoring and Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique in synthetic organic chemistry, offering high sensitivity and selectivity for the monitoring of chemical reactions and the identification of products and impurities. In the synthesis of this compound, which can be prepared from 1-(2-fluorophenyl)piperidin-4-ol, LC-MS plays a crucial role in tracking the conversion of the starting material and the formation of the desired ketone product. rsc.org
The synthesis of related piperidin-4-one derivatives often involves multi-step reactions where intermediates, by-products, and the final product coexist in the reaction mixture. asianpubs.org LC-MS allows for the real-time or near-real-time analysis of aliquots from the reaction, providing a detailed profile of the species present. By coupling the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer, chemists can identify each component based on its retention time and mass-to-charge ratio (m/z).
For a compound like this compound, a typical LC-MS analysis would be conducted using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate to improve ionization. Electrospray ionization (ESI) in positive mode is commonly employed for the analysis of nitrogen-containing compounds like piperidines, as the nitrogen atom is readily protonated.
The mass spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with the [M+H+2]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope. This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule.
Furthermore, tandem mass spectrometry (MS/MS) can be utilized to obtain structural information. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern can help to confirm the structure of the parent molecule. For this compound, expected fragmentation pathways would involve cleavage of the piperidine ring and loss of small neutral molecules.
The following interactive table provides hypothetical LC-MS data that would be expected during the synthesis and purification of this compound.
| Compound Name | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1-(2-Chlorophenyl)aniline (Starting Material) | 5.2 | 204.06 | 168.03, 127.04 |
| 1-(2-Chlorophenyl)piperidin-4-ol (Intermediate) | 3.8 | 226.09 | 208.08, 168.03, 127.04 |
| This compound | 4.5 | 224.07 | 196.04, 168.03, 140.04 |
| Unidentified By-product | 6.1 | 240.09 | 212.06, 184.05 |
Note: The data in this table is hypothetical and for illustrative purposes, based on the expected behavior of similar compounds.
X-ray Diffraction (XRD) for Solid-State Structure and Crystalline Properties
The piperidine ring in such compounds typically adopts a chair conformation, as this is the most stable arrangement that minimizes steric strain. chemrevlett.com The substituents on the piperidine ring can occupy either axial or equatorial positions. In the case of this compound, the bulky 2-chlorophenyl group attached to the nitrogen atom would be expected to preferentially occupy an equatorial position to minimize 1,3-diaxial interactions.
The analysis of related structures, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, reveals that the piperidine ring indeed adopts a chair conformation. In this particular structure, weak C-H···O interactions link the molecules into chains. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts.
The following interactive table presents hypothetical crystallographic data for this compound, based on the known crystal structures of similar piperidin-4-one derivatives.
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~9.8 |
| c (Å) | ~11.2 |
| β (°) | ~105 |
| Volume (ų) | ~1100 |
| Z | 4 |
| Piperidine Ring Conformation | Chair |
| Dihedral Angle (Piperidine/Phenyl) | ~40-60° |
Note: The data in this table is hypothetical and for illustrative purposes, based on the crystallographic data of structurally related compounds.
Computational Chemistry and Theoretical Studies of 1 2 Chlorophenyl Piperidin 4 One Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of molecular properties based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(2-Chlorophenyl)piperidin-4-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G**), are employed to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. nih.gov
This process involves finding the lowest energy conformation of the molecule. The piperidine (B6355638) ring in such structures typically adopts a stable chair conformation to minimize steric strain. Conformational analysis through DFT identifies the most energetically favorable spatial orientation of the 2-chlorophenyl group relative to the piperidin-4-one ring. This analysis is crucial as the molecule's conformation dictates its physical and chemical properties. DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles that define this geometry.
Interactive Table: Predicted Geometrical Parameters for this compound
This table presents typical bond length and angle values that would be expected from a DFT optimization. The exact values can vary based on the specific computational method and basis set used.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-N (ring) | ~1.46 Å |
| Bond Length | N-C (aryl) | ~1.40 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Angle | C-N-C (ring) | ~112° |
| Bond Angle | O=C-C | ~121° |
| Dihedral Angle | C-C-N-C (aryl) | Varies with conformation |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap suggests that the molecule is more reactive. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenyl ring and the nitrogen atom, while the LUMO is likely centered around the carbonyl group (C=O) of the piperidinone ring.
Interactive Table: Predicted Frontier Orbital Energies for this compound
The following are representative energy values for frontier orbitals, calculated using DFT methods.
| Parameter | Energy (eV) | Implication |
| HOMO Energy (EHOMO) | -6.5 eV | Electron-donating capability |
| LUMO Energy (ELUMO) | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability |
Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.netproteopedia.org
The MESP map uses a color spectrum to represent different potential values.
Red/Yellow: Regions of negative electrostatic potential, indicating an excess of electrons. These areas are electron-rich and are the most likely sites for an electrophilic attack. For this compound, these regions are expected around the carbonyl oxygen and the chlorine atom. researchgate.net
Blue: Regions of positive electrostatic potential, indicating a deficiency of electrons. These areas are electron-poor and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net
Green: Regions of neutral or near-zero potential.
The MESP map provides a clear, intuitive picture of the molecule's reactive surface.
Reactivity and Stability Assessments
Building upon the electronic structure, computational methods can quantify a molecule's reactivity and stability through various descriptors.
Global chemical reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These descriptors, based on conceptual DFT, help in understanding the molecule's behavior in chemical reactions. researchgate.netedu.krd
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity, while those with a small gap are "soft" and more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). This index is useful for classifying molecules as strong or weak electrophiles.
Interactive Table: Calculated Global Reactivity Descriptors for this compound
These values are derived from the predicted HOMO and LUMO energies.
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 | Moderate tendency to donate electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 | Indicates high stability (a "hard" molecule) |
| Electrophilicity Index (ω) | μ² / (2η) | 2.79 | Moderate electrophilic character |
The sites within the molecule that have the highest density of the HOMO are the most likely to be attacked by an electrophile. Conversely, the sites with the highest density of the LUMO are the most probable targets for a nucleophile. youtube.com For this compound, FED analysis would likely confirm that nucleophilic addition is favored at the carbonyl carbon, while electrophilic substitution would be directed to specific positions on the chlorophenyl ring, guided by the electron density distribution in the HOMO. This detailed analysis is crucial for predicting reaction outcomes and designing synthetic pathways. wikipedia.org
Intermolecular Interactions and Topological Analysis
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Computational methods allow for the detailed analysis and quantification of these forces, providing insights into the stability and packing of the crystalline structure.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of the promolecule, which is the sum of the electron densities of the isolated atoms.
For derivatives of piperidin-4-one, Hirshfeld analysis reveals the significance of various interactions. For instance, in related chloro-phenyl containing compounds, Cl···H/H···Cl, H···H, and C···H/H···C contacts are often the most significant contributors to the crystal packing. unec-jeas.comnih.govnih.gov The percentage contributions of these interactions can be quantified from the 2D fingerprint plots, offering a detailed picture of the forces governing the supramolecular assembly. unec-jeas.comnih.govresearchgate.net For example, in one study of a related compound, Cl⋯H/H⋯Cl interactions accounted for 33.6% of the total Hirshfeld surface area, followed by H⋯H (27.9%) and C⋯H/H⋯C (17.6%) contacts. nih.gov
| Interaction Type | Contribution (%) in a related dichlorophenyl derivative nih.gov | Contribution (%) in a related chlorophenyl thiazole (B1198619) derivative nih.gov |
|---|---|---|
| Cl···H/H···Cl | 33.6 | 11.4 |
| H···H | 27.9 | 39.2 |
| C···H/H···C | 17.6 | 25.2 |
| Cl···Cl | 5.7 | - |
| O···H/H···O | - | 8.0 |
Quantum Theory of Atoms in Molecules (AIM) and Noncovalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wiley-vch.dealbany.edu This theory allows for the characterization of chemical bonds and noncovalent interactions based on the topological properties of the electron density, ρ(r). A key feature of QTAIM is the bond path, a line of maximum electron density linking the nuclei of two bonded atoms. wiley-vch.de The properties of the electron density at the bond critical point (BCP), a point of minimum density along the bond path, are used to classify the nature of the interaction. wiley-vch.descispace.com
Noncovalent Interaction (NCI) analysis is a visualization technique that complements QTAIM. It plots the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This method reveals regions of weak, noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which appear as distinct surfaces in real space.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive picture of electron localization, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr ELF analysis is valuable for understanding the electronic structure and bonding in molecules. rsc.org Its values range from 0 to 1, where a value close to 1 indicates high electron localization, characteristic of covalent bonds and lone pairs. jussieu.frarxiv.org
The Localized Orbital Locator (LOL) is another scalar field that provides insights into electron localization. rsc.org LOL is often used in conjunction with ELF to provide a more detailed and sometimes clearer picture of bonding patterns, particularly in systems with delocalized electrons. rsc.orgjussieu.fr Both ELF and LOL are powerful tools for visualizing and analyzing the chemical bonding in this compound, offering a deeper understanding of its electronic structure.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules. These predictions can then be compared with experimental data for validation.
For piperidin-4-one derivatives, computational studies have been employed to predict vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov For instance, in a study on a related 3-chloro-3-methyl-2,6-diarylpiperidin-4-one, DFT calculations were used to optimize the molecular geometry and predict its spectroscopic properties. nih.gov These computational predictions often show good agreement with experimental spectra, aiding in the structural elucidation and characterization of the compound.
In Silico Structural and Conformational Investigations
In silico studies are essential for exploring the conformational landscape of flexible molecules like this compound. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. nih.gov
Application As a Chemical Scaffold in Drug Design and Organic Synthesis
Role of Piperidin-4-one in Pharmacophore Development and Design
The piperidin-4-one nucleus is recognized as a versatile intermediate and a potent pharmacophore in medicinal chemistry. nih.govresearchgate.net Its structure is conducive to various chemical modifications, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve better interactions with biological targets. nih.govresearchgate.net The presence of the ketone group at the 4-position and the nitrogen atom within the heterocyclic ring provides key points for derivatization. These sites can be functionalized to introduce different substituents, thereby modulating the compound's physicochemical properties and biological activity. thieme-connect.comthieme-connect.com The piperidine (B6355638) scaffold's ability to adopt specific three-dimensional conformations is crucial for its interaction with the binding sites of proteins and enzymes, making it a valuable component in the design of new therapeutic agents. eurekalert.org The renewed interest in this nucleus has solidified the importance of piperidin-4-ones in the development of drugs targeting a range of diseases. nih.govresearchgate.net
Design Principles for Modulating Pharmacological Activity
The pharmacological profile of compounds derived from the 1-(2-Chlorophenyl)piperidin-4-one scaffold can be systematically modulated through strategic chemical modifications. These modifications are guided by principles derived from structure-activity relationship (SAR) studies and rational drug design approaches.
Structure-activity relationship studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For analogues related to the this compound scaffold, SAR investigations have provided insights into the effects of various substitutions. For example, in the development of anti-tuberculosis agents based on a 4-phenyl-piperidin-4-ol scaffold, modifications to the phenyl ring demonstrated a significant impact on activity. nih.gov The introduction of chloro and trifluoromethyl groups at specific positions on the aryl ring was found to be critical for potency. nih.gov Specifically, an analogue with a chloro substitution at the para position of the aryl C-ring showed high activity. nih.gov Similarly, studies on homopiperazine (B121016) analogues of the antipsychotic drug haloperidol, which shares structural similarities, revealed that modifications to the aryl moiety and the heterocyclic core significantly alter binding affinity at dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov These findings suggest that for this compound analogues, the position and nature of substituents on the 2-chlorophenyl ring, as well as modifications to the piperidine ring itself, are critical determinants of pharmacological activity.
Rational drug design leverages computational techniques to design and screen molecules with a high probability of binding to a specific biological target. The piperidin-4-one scaffold has been effectively utilized in such approaches. For instance, molecular docking studies have been employed to design and screen libraries of 2,6-diphenyl piperidone derivatives as potential agents against Helicobacter pylori. researchgate.net In these studies, the piperidin-4-one core serves as the central framework upon which various substituents are placed to optimize interactions with the target protein. researchgate.net Similarly, computational simulations have been instrumental in identifying potential binding sites and explaining the activity of NLRP3 inflammasome inhibitors that incorporate a modified piperidine scaffold. mdpi.comsemanticscholar.org These computational methods allow for the prediction of binding energies and interaction modes, guiding the synthesis of the most promising candidates and accelerating the drug discovery process.
Development of Enzyme Inhibitors and Receptor Ligands Based on Piperidin-4-one Derivatization
The functional versatility of the this compound scaffold makes it an excellent starting point for the synthesis of targeted enzyme inhibitors and receptor ligands.
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. acgpubs.org The piperidine ring is an essential structural component for the AChE inhibitory activity of the drug Donepezil. acs.org Research has focused on synthesizing novel analogues of Donepezil by modifying the piperidine moiety to improve its pharmacological profile. acs.orgsemanticscholar.org
In other related research, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.org The study found that specific substitutions on the benzylidene moieties attached to the piperidin-4-one core significantly influenced inhibitory potency. acgpubs.org For instance, compound 1d , with 4-nitrobenzylidene groups, was the most potent against AChE, while compound 1g , bearing 4-chlorobenzylidene groups, showed the best activity against BuChE and acted as a dual inhibitor. acgpubs.org
| Compound | Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|---|
| 1c | 1-benzyl-3,5-bis(4-methoxybenzylidene) | 20.11 | >50 |
| 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene) | 12.55 | 35.79 |
| 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene) | 18.63 | 17.28 |
The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system, and its dysregulation is implicated in various inflammatory diseases. unito.it Consequently, the development of NLRP3 inhibitors is an active area of research. A pharmacophore-hybridization strategy has been employed to create novel NLRP3 inhibitors by combining the structural features of a known inhibitor with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. mdpi.comunito.itnih.gov
A series of derivatives were designed, synthesized, and screened in vitro for their ability to inhibit NLRP3-dependent pyroptosis and the release of the inflammatory cytokine IL-1β. mdpi.comnih.gov From this screening, several compounds emerged as promising, concentration-dependent inhibitors of IL-1β release in human macrophages. nih.gov Notably, this research also explored analogues where the piperidine ring was removed and the benzimidazol-2-one structure was directly linked to a 2-chlorophenyl substructure, demonstrating the importance of this particular aromatic moiety in NLRP3 inhibition. mdpi.com The study identified that the 1-(3-(2-chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold could be the minimal structural requirement for activity. mdpi.com
| Compound | Description | Pyroptosis Reduction (%) at 10 µM | IL-1β Inhibition (%) at 10 µM |
|---|---|---|---|
| 1 | Hybrid of INF39 and HS203873 | 24.9 ± 6.3 | 19.4 ± 0.4 |
| 9 | Promising inhibitor from screening | Data not specified in abstract | Concentration-dependent inhibition |
| 13 | Promising inhibitor from screening | Data not specified in abstract | Concentration-dependent inhibition |
| 16 | Minimal scaffold with 2-chlorophenyl group | 37.7 ± 7.6 | 14.9 ± 8.8 |
| 18 | Promising inhibitor from screening | Data not specified in abstract | Concentration-dependent inhibition |
Piperidin-4-one as a Key Intermediate in Complex Molecule Synthesis
The piperidin-4-one nucleus is a foundational structure in organic synthesis, frequently employed as a versatile intermediate for constructing more complex molecular architectures. researchgate.netnih.gov Its utility stems from the reactivity of the ketone group and the nitrogen atom within the piperidine ring, which allow for a wide range of chemical modifications. This structural motif is considered a "privileged scaffold" in medicinal chemistry because it appears in a multitude of bioactive compounds, making it a valuable starting point for the development of new therapeutic agents.
The synthesis of piperidin-4-ones can be achieved through various methods, with the Mannich condensation being a common approach. nih.govchemrevlett.com This reaction typically involves the condensation of an aldehyde, a primary amine or ammonia, and a ketone with two α-hydrogens. For instance, substituted 2,6-diphenylpiperidine-4-ones are synthesized via the Mannich condensation of substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297). chemrevlett.com The versatility of the piperidin-4-one scaffold allows for the synthesis of diverse derivatives by modifying substituents at different positions on the ring. acs.org
The strategic importance of piperidin-4-ones is evident in their application as key precursors in the synthesis of pharmaceuticals and other biologically active molecules. The carbonyl group at the C-4 position and the secondary amine are key functional handles for derivatization. Nucleophilic addition reactions can be performed at the carbonyl group, while the nitrogen atom can be subjected to alkylation or acylation, enabling the construction of extensive compound libraries. researchgate.net
A notable example of its role as a critical intermediate is in the synthesis of the potent analgesic, Fentanyl. The precursor, 1-(2-phenethyl)-4-piperidone (NPP), is a key building block for the Fentanyl molecule. researchgate.net Similarly, chirally resolved 2-substituted 1-(S)-α-phenylethyl-4-piperidones serve as crucial intermediates for developing novel analogues of Donepezil, a drug used for treating Alzheimer's disease. acs.org In this synthesis, the piperidin-4-one scaffold is used to create aldehyde intermediates that are further elaborated to produce the final complex molecules. acs.org
The table below details research findings on the synthesis of complex molecules derived from the piperidin-4-one scaffold.
| Starting Material (Piperidin-4-one derivative) | Reagents/Conditions | Resulting Complex Molecule/Scaffold | Research Focus |
| Divinyl ketones and S-α-Phenylethylamine | Aza-Michael synthesis | Chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones | Synthesis of Donepezil analogues acs.org |
| 1-(2-phenethyl)-4-piperidone (NPP) | Not specified in snippets | Fentanyl | Analgesic drug synthesis researchgate.net |
| Substituted aromatic aldehydes, ethyl methyl ketone, ammonium acetate | Mannich Condensation | 2, 6-diphenylpiperidine-4-ones | Synthesis of substituted piperidones chemrevlett.com |
| N-protected piperidinone | 4-chlorophenylmagnesium bromide (Grignard reaction) | 4-(4-chlorophenyl)piperidin-4-ol | Intermediate for pharmaceuticals like Haloperidol |
| Fluoropyridines | Rhodium(I) complex and pinacol borane | All-cis-(multi)fluorinated piperidines | Asymmetric synthesis of piperidine derivatives nih.gov |
These examples underscore the instrumental role of the piperidin-4-one core in building intricate molecules with significant biological and pharmaceutical applications. The ability to stereoselectively synthesize and functionalize piperidin-4-ones further enhances their importance as key intermediates in modern organic and medicinal chemistry. nih.gov
Reaction Mechanisms and Kinetic Investigations of Piperidin 4 One Derivatives
Mechanistic Pathways of Functionalization Reactions on the Piperidin-4-one Skeleton
The functionalization of the piperidin-4-one skeleton is a key strategy for creating diverse molecular architectures with potential biological activities. While specific mechanistic studies on 1-(2-chlorophenyl)piperidin-4-one are not extensively documented, the reactivity of the broader class of N-substituted piperidines provides significant insights. The functionalization can occur at various positions on the piperidine (B6355638) ring, and the site-selectivity is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom.
For instance, rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have been effectively used for the synthesis of positional analogues of methylphenidate from piperidine precursors. nih.gov The regioselectivity of these reactions is highly dependent on the catalyst and the N-substituent. For example, C-H functionalization of N-Boc-piperidine with specific rhodium catalysts can lead to substitution at the C2 position. nih.gov In contrast, employing a different catalyst and an N-α-oxoarylacetyl protecting group can direct the functionalization to the C4 position. nih.gov The C3-substituted analogues can be prepared indirectly through cyclopropanation of N-Boc-tetrahydropyridine followed by a regio- and stereoselective ring-opening of the resulting cyclopropane. nih.gov
These findings suggest that the 2-chlorophenyl group on the nitrogen of this compound would significantly influence the regioselectivity of such catalytic functionalization reactions. The electronic properties and steric bulk of the 2-chlorophenyl substituent would likely play a crucial role in directing the approach of the catalyst and reactant to specific C-H bonds on the piperidine ring.
Furthermore, the synthesis of piperidin-4-one derivatives often involves classical reactions such as the Mannich condensation. The reaction of an aldehyde, a primary amine (or ammonia), and a ketone can lead to the formation of the piperidin-4-one ring. rdd.edu.iq The mechanism of this multicomponent reaction involves the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enol or enolate of the ketone. A second condensation with another molecule of the aldehyde and subsequent cyclization and dehydration steps yield the piperidin-4-one structure. The conformation of the resulting piperidin-4-one ring is typically a chair conformation, which can be influenced by the substituents present. asianpubs.org
Kinetic Studies of Derivatization and Transformation Reactions
Kinetic investigations are essential for understanding the rates and mechanisms of chemical reactions. For piperidin-4-one derivatives, these studies can provide valuable information for optimizing reaction conditions and for understanding their stability and metabolic fate.
While specific kinetic data for reactions involving this compound are scarce in the available literature, studies on related compounds offer a framework for the types of investigations that can be performed. The determination of rate laws involves systematically varying the concentrations of reactants and catalysts and observing the effect on the reaction rate. From the rate law, the order of the reaction with respect to each component can be determined, providing insight into the composition of the transition state of the rate-determining step.
Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the effect of temperature on the reaction rate. These parameters provide deeper mechanistic insights. For example, a large negative entropy of activation suggests an associative or highly ordered transition state, while a small or positive value indicates a dissociative or less ordered transition state.
Although no specific data tables for this compound are available, the table below illustrates the type of data that would be generated from such kinetic studies, based on analogous systems.
| Reaction Parameter | Hypothetical Value | Significance |
| Rate Law | Rate = k[Piperidinone][Reagent] | First-order with respect to both reactants, suggesting a bimolecular rate-determining step. |
| Activation Energy (Ea) | 65 kJ/mol | Energy barrier for the reaction to occur. |
| Enthalpy of Activation (ΔH‡) | 62 kJ/mol | Heat absorbed or released in forming the transition state. |
| Entropy of Activation (ΔS‡) | -80 J/(mol·K) | Indicates a more ordered transition state compared to the reactants. |
| Gibbs Free Energy of Activation (ΔG‡) | 86 kJ/mol | Overall energy barrier at a specific temperature, determining the reaction rate. |
| This table presents hypothetical data for illustrative purposes. |
Oxidation and Reduction Reactions Involving Piperidin-4-ones
The carbonyl group of the piperidin-4-one moiety is a key site for oxidation and reduction reactions, leading to the formation of various functionalized derivatives.
Spectrophotometry is a powerful technique for monitoring the kinetics of redox reactions, especially when one of the reactants or products has a distinct chromophore. For instance, the oxidation of piperidine derivatives can be followed by monitoring the change in absorbance of an oxidizing agent like potassium permanganate. researchgate.net
In a typical spectrophotometric kinetic study, the reaction is carried out under pseudo-first-order conditions, where the concentration of one reactant is much larger than the others. The rate of the reaction can then be determined by following the change in absorbance at a specific wavelength over time. By performing experiments at different concentrations of the substrate, oxidant, and any catalysts, the rate law for the redox process can be established.
For the oxidation of a piperidin-4-one derivative, one would expect the reaction to be influenced by factors such as pH, temperature, and the presence of catalysts. The data obtained from such studies can be used to propose a detailed reaction mechanism.
Catalysts can significantly influence the rate and mechanism of redox reactions involving piperidin-4-ones. For example, transition metal ions can act as catalysts in oxidation reactions. The metabolism of a complex purine (B94841) derivative containing a 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide moiety has been shown to be catalyzed by cytochrome P450 enzymes, specifically CYP3A4/3A5. nih.gov These enzymes catalyze the oxidative metabolism of the compound. nih.gov
In a laboratory setting, catalysts like copper(II) have been used for the synthesis of functionalized dihydropyridines, which are structurally related to piperidines. thesciencein.org The catalyst is often indispensable for the reaction to proceed under mild conditions. thesciencein.org Mechanistic studies on copper-catalyzed intramolecular C-H amination for the synthesis of piperidines suggest a Cu(I)/Cu(II) catalytic cycle. acs.org The nature of the ligand on the copper catalyst can also influence the reaction outcome. acs.org
The influence of a catalyst on the reaction mechanism can be investigated by comparing the kinetics and product distribution of the catalyzed and uncatalyzed reactions. The catalyst may open up a new reaction pathway with a lower activation energy, thereby accelerating the reaction. The table below summarizes the potential effects of a catalyst on the reaction of this compound.
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction |
| Reaction Rate | Slow | Significantly Faster |
| Activation Energy | High | Lower |
| Reaction Conditions | Harsh (e.g., high temperature) | Mild (e.g., room temperature) |
| Selectivity | May be low | Can be high (regio-, stereo-, chemo-selectivity) |
| Mechanism | Direct reaction | Involves formation of catalyst-substrate intermediates |
| This table presents a general comparison and is for illustrative purposes. |
Stereochemical Investigations of Piperidin 4 One Systems
Conformational Analysis of the Piperidin-4-one Ring
The piperidin-4-one ring, a six-membered heterocycle, is not planar and exists in various conformations to minimize steric and torsional strain. The most stable conformations are typically the chair and, to a lesser extent, the twist-boat forms.
The chair conformation is generally the most stable arrangement for the piperidin-4-one ring. In this conformation, the carbon atoms are arranged to minimize angle and torsional strain, with substituents occupying either axial or equatorial positions. researchgate.net The presence of the carbonyl group at the 4-position introduces some flattening of the ring compared to cyclohexane. niscpr.res.in Spectroscopic techniques, particularly ¹H and ¹³C NMR, are instrumental in characterizing these conformations. The coupling constants between adjacent protons, especially the diaxial couplings, provide definitive evidence for a chair conformation. niscpr.res.inasianpubs.org
While the chair form is predominant, the twist-boat conformation can also exist in equilibrium. ias.ac.inresearchgate.net The boat conformation itself is generally unstable due to steric hindrance between the "flagpole" hydrogens. wikipedia.org However, a slight twist can alleviate this strain, leading to the more stable twist-boat conformation. wikipedia.org The presence of certain substituents or specific solvent conditions can shift the equilibrium towards the twist-boat form. For instance, N-nitroso derivatives of piperidin-4-ones have been shown to favor a twist-boat conformation. researchgate.net The energy difference between the chair and twist-boat conformations in N-acylpiperidines with a 2-substituent is estimated to be around 1.5 kcal/mol, with the twist-boat being less favorable. nih.gov
| Conformation | Key Features | Relative Stability | Supporting Evidence |
|---|---|---|---|
| Chair | Minimizes angle and torsional strain; substituents are axial or equatorial. researchgate.net | Generally most stable. | Large diaxial coupling constants in ¹H NMR spectra. niscpr.res.inasianpubs.org |
| Twist-Boat | Relieves flagpole steric hindrance of the pure boat form. wikipedia.org | Less stable than the chair; can be populated in equilibrium. ias.ac.inresearchgate.net | Observed in certain derivatives, such as N-nitroso compounds. researchgate.net |
The nature and position of substituents on the piperidin-4-one ring significantly influence its conformational equilibrium. The N-substituent plays a particularly crucial role. When the nitrogen is attached to an aromatic ring, such as in 1-(2-Chlorophenyl)piperidin-4-one, conjugation of the nitrogen lone pair with the aryl ring increases the sp² character of the nitrogen and promotes planarity. nih.gov This can lead to a pseudoallylic strain that influences the orientation of substituents at the C-2 position. nih.gov
Substituents at other positions also exert conformational effects. For instance, in 2,6-diarylpiperidin-4-ones, the aryl groups generally prefer an equatorial orientation to minimize steric interactions. niscpr.res.in The introduction of a chloro group at the 3-position has been shown to not significantly alter the chair conformation, with the chloro and aryl groups adopting equatorial positions. niscpr.res.in However, bulky substituents at the 3-position can lead to a shift from a chair to a twisted chair or even a boat conformation. asianpubs.org The agonistic activity of certain N-aryl-piperidine derivatives at the human histamine (B1213489) H3 receptor is greatly influenced by the substituents on the aromatic ring, highlighting the importance of conformation in biological activity. nih.gov
| Substituent Position | Substituent Type | Observed Conformational Effect | Reference |
|---|---|---|---|
| N-1 | Aryl (e.g., 2-Chlorophenyl) | Increased sp² character of nitrogen, potential for pseudoallylic strain. nih.gov | nih.gov |
| C-2, C-6 | Aryl | Prefer equatorial orientation. niscpr.res.in | niscpr.res.in |
| C-3 | Chloro | Tends to be equatorial, does not significantly alter the chair conformation. niscpr.res.in | niscpr.res.in |
| C-3 | Bulky alkyl (e.g., isopropyl) | Can shift the conformation from chair to boat. asianpubs.org | asianpubs.org |
Diastereoselectivity in Piperidin-4-one Synthesis and Derivatization
The synthesis and derivatization of piperidin-4-ones often create new stereocenters, making diastereoselectivity a key consideration. The existing stereochemistry of the piperidin-4-one ring can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.
A notable example is the reduction of the carbonyl group at C-4. The reduction of 2-aryl-4-piperidones with reducing agents like L-Selectride can proceed with high diastereoselectivity. acs.org Similarly, a one-pot synthesis of piperidin-4-ols via a gold-catalyzed cyclization and reduction sequence has been shown to exhibit excellent diastereoselectivity in the ring-forming step. nih.govthieme-connect.com The stereochemical outcome of these reactions is often dictated by the steric hindrance imposed by the existing substituents on the ring, which directs the approach of the hydride to the less hindered face of the carbonyl group.
Multicomponent reactions for the synthesis of highly substituted piperidines can also proceed with high diastereoselectivity. For instance, a four-component reaction of pyridinium (B92312) ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) has been reported to be highly stereoselective, forming only one diastereomer. dntb.gov.ua The ability to control the stereochemistry at multiple centers is crucial for the synthesis of complex, biologically active molecules. acs.org
Chiral Recognition and Resolution Strategies for Enantiomerically Enriched Piperidin-4-ones
Since many biologically active molecules are chiral, the development of methods for the synthesis of enantiomerically pure or enriched piperidin-4-ones is of significant interest. This can be achieved through chiral resolution of a racemic mixture or by asymmetric synthesis.
Kinetic resolution is a powerful strategy for obtaining enantioenriched piperidines. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system of n-BuLi and (-)-sparteine (B7772259) allows for the selective deprotonation of one enantiomer, leading to the isolation of the other enantiomer in high enantiomeric excess. acs.orgwhiterose.ac.uk The resulting enantioenriched piperidines can then be further functionalized without loss of stereochemical integrity. acs.org
Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is the basis for many resolution techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers and determining enantiomeric excess. Furthermore, NMR spectroscopy using chiral solvating agents or chiral metal complexes can be used to differentiate between enantiomers. A 19F NMR-based chemosensing approach using a chiral palladium probe has been developed for the enantioanalysis of various N-heterocycles, including substituted piperidines. nih.gov This method relies on the dynamic binding between the analyte and the chiral probe to generate distinct 19F NMR signals for each enantiomer. nih.gov
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | Asymmetric deprotonation of N-Boc-2-aryl-4-methylenepiperidines with n-BuLi/(-)-sparteine. acs.orgwhiterose.ac.uk | acs.orgwhiterose.ac.uk |
| Chiral Recognition | Differentiation of enantiomers by a chiral entity. | ¹⁹F NMR chemosensing with a chiral palladium probe for enantioanalysis of substituted piperidines. nih.gov | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Chlorophenyl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between 2-chlorobenzaldehyde and piperidin-4-one derivatives. Reaction conditions such as solvent polarity (e.g., ethanol or methanol), temperature (60–80°C), and catalysis (e.g., NaOH or HCl) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%). Monitoring intermediates using TLC and adjusting reaction times (6–12 hours) can mitigate side-product formation .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for 2-chlorophenyl groups).
- IR : Detect carbonyl stretching (C=O) at ~1700 cm⁻¹.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 223.06).
- X-ray Crystallography : Resolve ambiguities in stereochemistry and ring conformation (e.g., boat vs. chair conformation of the piperidin-4-one ring) .
Q. How can researchers assess the purity of this compound, and what analytical methods address batch variability?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Calibration against certified reference materials ensures accuracy. For batch consistency, compare retention times and integrate peak areas to quantify impurities (<0.5%). Differential Scanning Calorimetry (DSC) can further validate crystallinity and thermal stability .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity to target receptors (e.g., tyrosine kinase or cannabinoid receptors). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values).
- QSAR Modeling : Corrogate substituent effects (e.g., halogen position) with bioactivity data to design optimized analogs .
Q. What strategies resolve contradictions in crystallographic data during structural refinement of this compound derivatives?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data (R factor < 0.05). Address disorder by partitioning occupancies or applying restraints to bond lengths/angles.
- Twinned Data : Employ TWINLAW in SHELXL to model merohedral twinning. Validate with R₁/Rw convergence metrics and residual density maps .
Q. How do human liver microsomes (HLMs) and recombinant CYP isoforms inform the metabolic stability of this compound-based compounds?
- Methodological Answer :
- In Vitro Incubations : Incubate compounds with HLMs (1 mg/mL) and NADPH (1 mM) at 37°C. Quench reactions with acetonitrile at timed intervals (0–60 min).
- LC-MS/MS Analysis : Quantify parent compound depletion to calculate half-life (t₁/₂). Identify CYP-specific metabolism using isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) .
Q. What conformational insights does X-ray crystallography provide for this compound derivatives?
- Methodological Answer : Piperidin-4-one rings often adopt a boat conformation in crystal structures, with 2-chlorophenyl groups oriented perpendicularly (dihedral angle ~74°). Hydrogen bonding between carbonyl oxygen and adjacent substituents stabilizes the lattice. Compare with DFT-optimized gas-phase structures to assess environmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
